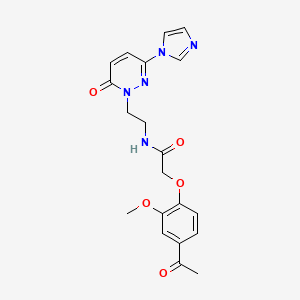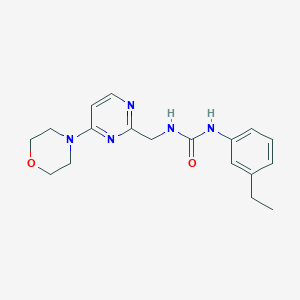
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis Methodologies
One notable application of compounds related to 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea in scientific research involves their synthesis methodologies. For instance, the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids. This process involves the synthesis of required hydroxamic acids from carboxylic acids using a reagent, followed by the reaction of an amine with the produced isocyanate to yield urea. This method achieves good yields without racemization under milder conditions, indicating its potential utility in the synthesis of compounds like 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (Thalluri et al., 2014).
Biological Activities and Applications
The synthesis and biological activities of urea derivatives, including structures akin to 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, have been extensively studied. For instance, certain urea derivatives have demonstrated potent activity against human chronic myeloid leukemia (CML) cell lines, such as the K562 cell line, through the inhibition of the PI3K/AKT signaling pathway. These compounds represent potential therapeutic agents for the treatment of CML and other cancers, highlighting the significance of research into compounds like 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (Li et al., 2019).
Antibacterial and Antifungal Properties
Research into N-alkyl substituted urea derivatives has revealed their in vitro antibacterial and antifungal activities. Notably, derivatives bearing a morpholine moiety have shown better activities against a spectrum of Gram-positive and Gram-negative bacteria as well as fungi. This suggests that modifications to the urea structure, such as those seen in 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, can significantly influence their biological efficacy (Zheng et al., 2010).
Chemical Structure-Activity Relationship
The structure-activity relationship (SAR) studies of urea derivatives, such as those structurally related to 1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, provide valuable insights into their potential applications. These studies help in understanding how structural changes can affect the biological activity of these compounds, guiding the development of more effective and selective therapeutic agents (Fotsch et al., 2001).
特性
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-14-4-3-5-15(12-14)21-18(24)20-13-16-19-7-6-17(22-16)23-8-10-25-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBXDWMRQCDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)
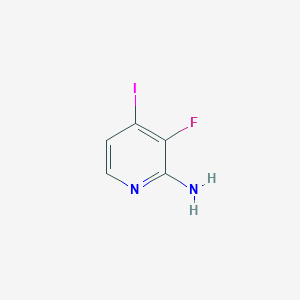


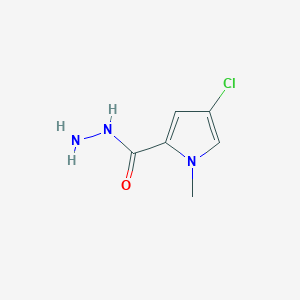
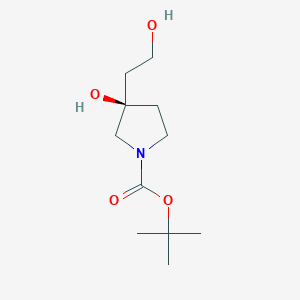

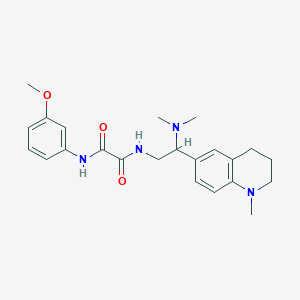
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)
